molecular formula C15H19N3O4S B4992910 N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide

N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide

Cat. No.: B4992910
M. Wt: 337.4 g/mol
InChI Key: MFPBADDPQCBOGO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 5-methyl-1,2-oxazol-3-yl substituent and a methyl(propyl)sulfamoyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 5-methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxazole ring to the benzamide core: This step may involve nucleophilic substitution reactions where the oxazole ring is introduced to the benzamide structure.

    Introduction of the methyl(propyl)sulfamoyl group: This can be done through sulfonation reactions, where the sulfamoyl group is added to the benzamide core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly if it exhibits pharmacological activity.

    Industry: As an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(ethyl)sulfamoyl]benzamide
  • N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(butyl)sulfamoyl]benzamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide may exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-8-18(3)23(20,21)13-7-5-6-12(10-13)15(19)16-14-9-11(2)22-17-14/h5-7,9-10H,4,8H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPBADDPQCBOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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